5-Methoxy-2-methyl-1,3-benzoselenazole-4,7-dione
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Overview
Description
5-Methoxy-2-methyl-1,3-benzoselenazole-4,7-dione is an organoselenium compound with the molecular formula C9H9NOSe.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-methyl-1,3-benzoselenazole-4,7-dione typically involves the reaction of 2-methyl-1,3-benzoselenazole with methoxy groups under controlled conditions. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires specific temperature and pressure conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes the use of large reactors, precise control of reaction parameters, and purification steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-methyl-1,3-benzoselenazole-4,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert it into selenide forms.
Substitution: It can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed
Major Products Formed
The major products formed from these reactions include selenoxide, selenide, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
5-Methoxy-2-methyl-1,3-benzoselenazole-4,7-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organoselenium compounds.
Biology: The compound is studied for its potential antioxidant properties and its role in biological systems.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its effects on cellular pathways.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 5-Methoxy-2-methyl-1,3-benzoselenazole-4,7-dione involves its interaction with molecular targets such as enzymes and cellular receptors. It can modulate oxidative stress pathways and influence gene expression, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-2-methylbenzoselenazole: Similar in structure but lacks the dione functionality.
5-Methoxy-2-methylbenzo[d]thiazole-4,7-dione: Contains sulfur instead of selenium.
5-Methoxy-2-methyl-1,3-benzothiazole: Another sulfur-containing analog
Uniqueness
5-Methoxy-2-methyl-1,3-benzoselenazole-4,7-dione is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur analogs. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
847446-33-7 |
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Molecular Formula |
C9H7NO3Se |
Molecular Weight |
256.13 g/mol |
IUPAC Name |
5-methoxy-2-methyl-1,3-benzoselenazole-4,7-dione |
InChI |
InChI=1S/C9H7NO3Se/c1-4-10-7-8(12)6(13-2)3-5(11)9(7)14-4/h3H,1-2H3 |
InChI Key |
DGWYNDYZCKXGCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C([Se]1)C(=O)C=C(C2=O)OC |
Origin of Product |
United States |
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